molecular formula C20H25N5S B13824403 3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide

3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide

Cat. No.: B13824403
M. Wt: 367.5 g/mol
InChI Key: MLKPMDAZVKFRBD-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazine core, followed by the introduction of the 4-methylphenyl group and the 2-(1-pyrrolidinyl)ethyl sulfide moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur-containing compounds. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions can vary widely depending on the specific reaction, but often involve heating and the use of solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: As a potential additive in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific target and the context in which the compound is used.

Properties

Molecular Formula

C20H25N5S

Molecular Weight

367.5 g/mol

IUPAC Name

3,4-dimethyl-2-(4-methylphenyl)-7-(2-pyrrolidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C20H25N5S/c1-14-6-8-17(9-7-14)25-16(3)18-15(2)21-22-20(19(18)23-25)26-13-12-24-10-4-5-11-24/h6-9H,4-5,10-13H2,1-3H3

InChI Key

MLKPMDAZVKFRBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SCCN4CCCC4)C)C

Origin of Product

United States

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